1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Overview
Description
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound characterized by its complex structure, which includes both a methoxyphenyl and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxyphenyl Isocyanate Preparation: The methoxyphenyl component is prepared by reacting 2-methoxy-5-methylphenylamine with phosgene or a phosgene substitute to form the corresponding isocyanate.
Coupling Reaction: The final step involves the reaction of the indole derivative with the methoxyphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-3-(1H-indol-3-yl)urea
- 1-(2-methoxy-5-methylphenyl)-3-(1H-indol-3-yl)urea
- 1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-2-yl)urea
Uniqueness
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the methoxyethyl group on the indole moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-8-9-19(26-3)16(12-14)21-20(24)22-17-13-23(10-11-25-2)18-7-5-4-6-15(17)18/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCUCVVKVUMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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